2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that features a unique structure combining a bromine and fluorine substituted phenyl ring with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions One common method starts with the bromination and fluorination of a phenyl ring, followed by the formation of the imidazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromo-5-fluorophenyl)acetic acid: Shares the bromine and fluorine substituted phenyl ring but differs in the functional group attached to the ring.
3-bromo-5-fluorophenylboronic acid: Contains the same phenyl ring substitution but with a boronic acid group instead of an imidazole ring.
Uniqueness
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its imidazole ring and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H6BrFN2O |
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Molecular Weight |
269.07 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-5H,(H,13,14) |
InChI Key |
XNTVFVXTOZTTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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